molecular formula C32H44O16 B1247777 Javanicoside B

Javanicoside B

Cat. No.: B1247777
M. Wt: 684.7 g/mol
InChI Key: NLCZJLRVAIBIDP-FCODWIRGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Javanicoside B is a quassinoid compound primarily isolated from the seeds of Brucea javanica (Ya Dan Zi), a plant traditionally used in East Asian medicine for its antipyretic, antimalarial, and antitumor properties . Structurally, it belongs to the triterpenoid family, characterized by a 2,3-seco A ring system and oxygenated substituents . Its molecular formula is C₃₂H₄₄O₁₆, with a molecular weight of 684.7 g/mol, and it exhibits a specific optical rotation of [α]D = −20.0° (c = 0.10, MeOH) . Pharmacologically, this compound demonstrates moderate cytotoxicity against the P388 murine leukemia cell line (IC₅₀ = 5.6 μg/mL) , though its activity is less potent compared to other quassinoids like Brusatol or Bruceantin .

Properties

Molecular Formula

C32H44O16

Molecular Weight

684.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate

InChI

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-22-24-31-10-44-32(24,29(42)43-5)26(40)21(38)23(31)30(4)13(8-16(31)47-27(22)41)12(3)7-14(25(30)39)45-28-20(37)19(36)18(35)15(9-33)46-28/h7,11-13,15-16,18-24,26,28,33,35-38,40H,6,8-10H2,1-5H3/t12-,13+,15-,16-,18-,19+,20-,21-,22-,23-,24-,26+,28-,30+,31-,32+/m1/s1

InChI Key

NLCZJLRVAIBIDP-FCODWIRGSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

7-O-E-3,4-dimethoxycinnamoyl-6'-O-beta-D-glucopyranosylloganic acid
javanicoside B

Origin of Product

United States

Comparison with Similar Compounds

Activity Trends :

  • Javanicoside I shows marginally higher cytotoxicity than this compound, likely due to enhanced lipophilicity from methyl substitution .

Yadanziosides and Bruceines

Yadanziosides (e.g., Yadanziosides A, G) and Bruceines (e.g., Bruceine B) are quassinoids with distinct glycosylation patterns and enhanced bioactivity:

Compound Molecular Formula Cytotoxic Activity (IC₅₀) Key Features
Yadanzioside A C₃₀H₄₂O₁₂ 87.8 μM (RAW267.4 cells) Glycosylation at C-15 enhances solubility
Yadanzioside G C₃₄H₄₈O₁₇ 75.3 μM (MH-S cells) Branched sugar moiety improves target affinity
Bruceine B C₂₀H₂₈O₉ 0.16 μmol/L (leukemia cells) Epoxy group at C-12 enhances potency

Key Differences :

  • Yadanziosides exhibit broader anti-inflammatory and anti-complement activity compared to this compound, with IC₅₀ values in the micromolar range .
  • Bruceine B’s exceptional cytotoxicity (IC₅₀ = 0.16 μmol/L) is attributed to its epoxy moiety, which induces apoptosis via c-MYC suppression .

High-Potency Quassinoids: Brusatol and Bruceantin

Brusatol and Bruceantin are benchmark quassinoids with unparalleled cytotoxicity:

Compound Molecular Formula Cytotoxic Activity (IC₅₀) Mechanism of Action
Brusatol C₂₂H₂₈O₁₁ 0.01 ng/mL (Daudi cells) Inhibits PI3K/Akt; downregulates c-MYC
Bruceantin C₂₈H₃₄O₁₁ 0.003 μmol/L (P388 cells) Binds ribosomal subunits, blocking protein synthesis

Comparison with this compound :

  • Potency : Brusatol is >500-fold more potent than this compound due to its epoxy and ester functional groups, which enhance target binding .
  • Structural Drivers : The absence of a 12,20-epoxy group in this compound likely reduces its ability to disrupt protein synthesis, a key mechanism of Bruceantin .

Q & A

Q. What strategies ensure the integration of this compound research with existing literature on triterpenoid saponins?

  • Methodological Answer : Conduct systematic reviews using PRISMA frameworks to synthesize pharmacological, toxicological, and mechanistic data. Map shared targets (e.g., PI3K/Akt pathway) via network pharmacology and validate with comparative bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Javanicoside B
Reactant of Route 2
Javanicoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.